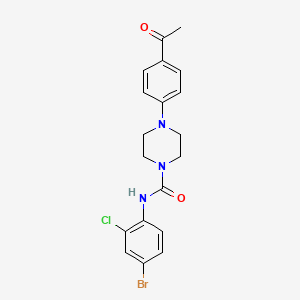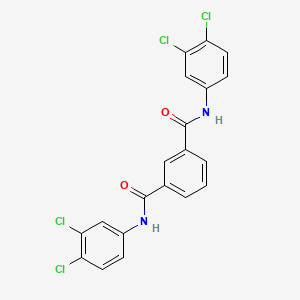
4-(4-acetylphenyl)-N-(4-bromo-2-chlorophenyl)-1-piperazinecarboxamide
Descripción general
Descripción
4-(4-acetylphenyl)-N-(4-bromo-2-chlorophenyl)-1-piperazinecarboxamide is a chemical compound that has been the focus of scientific research in recent years. It is a piperazine derivative that has shown potential in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.
Mecanismo De Acción
The mechanism of action of 4-(4-acetylphenyl)-N-(4-bromo-2-chlorophenyl)-1-piperazinecarboxamide is not fully understood. However, it has been shown to modulate various receptors, including dopamine and serotonin receptors. It has also been shown to inhibit the activity of certain enzymes, including monoamine oxidase and acetylcholinesterase. These effects may contribute to its potential therapeutic properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. It has been shown to modulate various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. It has also been shown to affect the release of various neurotransmitters, including dopamine and serotonin. These effects may contribute to its potential therapeutic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(4-acetylphenyl)-N-(4-bromo-2-chlorophenyl)-1-piperazinecarboxamide in lab experiments is its potential as a tool for studying neuronal function and behavior. It has also shown potential as a modulator of various receptors, which may be useful in drug discovery. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its potential therapeutic properties.
Direcciones Futuras
There are several future directions for research on 4-(4-acetylphenyl)-N-(4-bromo-2-chlorophenyl)-1-piperazinecarboxamide. One direction is to further study its mechanism of action to better understand its potential therapeutic properties. Another direction is to study its potential as a drug candidate for the treatment of various diseases. Additionally, it may be useful to study its potential as a tool for studying neuronal function and behavior in more detail.
Aplicaciones Científicas De Investigación
4-(4-acetylphenyl)-N-(4-bromo-2-chlorophenyl)-1-piperazinecarboxamide has shown potential in various fields of scientific research. In medicinal chemistry, it has been studied as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and central nervous system disorders. In pharmacology, it has been studied for its potential as a modulator of various receptors, including dopamine and serotonin receptors. In neuroscience, it has been studied for its potential as a tool for studying neuronal function and behavior.
Propiedades
IUPAC Name |
4-(4-acetylphenyl)-N-(4-bromo-2-chlorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrClN3O2/c1-13(25)14-2-5-16(6-3-14)23-8-10-24(11-9-23)19(26)22-18-7-4-15(20)12-17(18)21/h2-7,12H,8-11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJYMOZWYXFTGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=C(C=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-bromo-2-[2-(3-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone](/img/structure/B4856510.png)
![5-[(5-iodo-2-furyl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B4856514.png)
![2-ethyl 4-propyl 3-methyl-5-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4856525.png)
![2-[(4-bromobenzyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4856536.png)
![7-(2-furylmethyl)-5,6-dimethyl-4-(4-morpholinyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B4856542.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-1-pyrrolidinecarbothioamide](/img/structure/B4856548.png)
![4-[2-(4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzenesulfonic acid](/img/structure/B4856556.png)
![ethyl 3-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4856573.png)
![2-[(3-chlorobenzyl)thio]-5,6-dimethyl-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4856576.png)
![2-chloro-4,5-difluoro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4856580.png)

![3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B4856595.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-cyclopentylurea](/img/structure/B4856601.png)